3-Chloropropyl(triphenyl)phosphanium;gold
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Overview
Description
3-Chloropropyl(triphenyl)phosphanium;gold is a coordination complex that consists of a gold atom coordinated to a triphenylphosphine ligand and a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl(triphenyl)phosphanium;gold typically involves the reaction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in the presence of a 3-chloropropyl group. The reaction is usually carried out in an ethanol solution at room temperature. The general reaction scheme is as follows :
HAuCl4+PPh3+3-chloropropyl group→this compound+by-products
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl(triphenyl)phosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.
Substitution: The 3-chloropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions, reducing agents like sodium borohydride (NaBH₄) for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions may produce gold nanoparticles.
Scientific Research Applications
3-Chloropropyl(triphenyl)phosphanium;gold has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cyclization and isomerization reactions.
Materials Science: The compound is used in the synthesis of gold-based materials with unique properties, such as gold nanoparticles and gold thin films.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Industry: It is used in the production of high-purity gold compounds for electronic and optical applications.
Mechanism of Action
The mechanism of action of 3-Chloropropyl(triphenyl)phosphanium;gold involves the coordination of the gold atom to the triphenylphosphine ligand and the 3-chloropropyl group. This coordination stabilizes the gold atom and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound is similar in structure but lacks the 3-chloropropyl group.
(Methoxymethyl)triphenylphosphonium chloride: This compound has a methoxymethyl group instead of a 3-chloropropyl group.
Uniqueness
The presence of the 3-chloropropyl group in 3-Chloropropyl(triphenyl)phosphanium;gold imparts unique chemical properties, such as increased reactivity and the ability to participate in specific substitution reactions
Properties
CAS No. |
61359-58-8 |
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Molecular Formula |
C21H21AuClP+ |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
3-chloropropyl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C21H21ClP.Au/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;/q+1; |
InChI Key |
JSUYNUAJRUICMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Origin of Product |
United States |
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